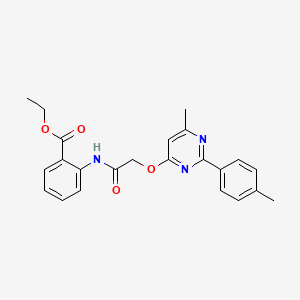
N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds
The study presented in the first paper focuses on the synthesis of various heterocyclic derivatives from a key precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The synthetic pathways explored include regioselective attacks and cyclization, leading to a diverse array of products with potential antitumor properties. The compounds were tested against three human cancer cell lines, showing significant inhibitory effects, which suggests their potential for further biological investigations and drug development .
Enantio- and Diastereoselective Synthesis of a Synthetic Key Intermediate of (+)-Cyclaradine
The second paper describes the enantio- and diastereoselective synthesis of a key intermediate for the production of (+)-cyclaradine. The process involves enzyme-catalyzed asymmetric hydrolysis and subsequent modification of functional groups. This method showcases the importance of precise control over stereochemistry in the synthesis of complex organic molecules, which is crucial for the development of pharmaceuticals .
Synthesis and Molecular Structures of Imidazo[1,5-a]pyridine-1-ylalkylalcohols
In the third paper, the synthesis of imidazo[1,5-a]pyridine-1-ylalkylalcohols through iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols is discussed. The study highlights the influence of the starting materials' structure on the cyclization outcome, with aliphatic aldehydes and silyl-protected aminoalcohols favoring the production of the desired alcohols. This research contributes to the understanding of cyclization reactions and their applications in synthesizing complex heterocyclic structures .
Regioselective Copper-Catalyzed Dicarbonylation of Imidazo[1,2-a]pyridines
The fourth paper presents a novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines, using molecular oxygen as the oxygen source. This method leads to the synthesis of 1,2-carbonyl imidazo[1,2-a]pyridines, which are valuable intermediates in the preparation of fine chemicals and pharmaceuticals, such as Zolpidem. The study also includes an (18)O-labeling experiment to trace the oxygen source in the products .
Reactivity of 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide
The fifth paper investigates the reactivity of a specific cyanoacetamide derivative with various reagents to synthesize different heterocyclic compounds, including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. The study provides insights into the reactivity patterns of the cyanoacetamide derivative, which could be leveraged for the design and synthesis of new compounds with potential biological activities .
Scientific Research Applications
Anticancer Applications
Compounds structurally related to N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide, such as various imidazothiadiazole analogs, have been synthesized and evaluated for their potential anticancer activity. For instance, derivatives have shown significant cytotoxic activities against cancer cell lines, including breast cancer, highlighting the therapeutic potential of such compounds in cancer treatment (Sraa Abu-Melha, 2021).
Antibacterial and Antifungal Applications
Research has also focused on the synthesis and evaluation of compounds with similar structural features for antimicrobial activities. Some derivatives have displayed promising antimicrobial activities against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (N. Rezki, 2016).
Alzheimer's Disease Research
Derivatives of imidazothiazoles and acetamides have been investigated as inhibitors of β-secretase (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease. Studies involving the synthesis, biological evaluation, and docking studies of these compounds indicate their potential as therapeutic agents for Alzheimer's disease (Gang Yan et al., 2017).
Organic Synthesis and Chemical Properties
Research into compounds with similar structures includes the exploration of their chemical properties and reactivity. These studies contribute to the development of new synthetic routes for heterocyclic compounds, providing insights into their potential applications in various domains, including drug development and material science (J. Schmeyers & G. Kaupp, 2002).
Antioxidant Properties
Some benzimidazole derivatives have been examined as antioxidants for local base oil, showing the versatility of compounds within this chemical class in applications beyond biomedical research. These findings underscore the potential of such compounds in enhancing the oxidation stability of industrial materials (J. Basta et al., 2017).
Mechanism of Action
Target of Action
The primary targets of N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Given the diverse range of applications of imidazole derivatives, it is likely that this compound could affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
properties
IUPAC Name |
N-cyclohexyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c20-15(18-13-6-2-1-3-7-13)12-21-16-17-10-11-19(16)14-8-4-5-9-14/h10-11,13-14H,1-9,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCTYCVBJXCJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)
![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)


![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)


![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)